5-Chloro-2,4-difluoroaniline
Overview
Description
5-Chloro-2,4-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has an average mass of 163.553 Da and a monoisotopic mass of 163.000031 Da . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Chloro-2,4-difluoroaniline from 1-Chloro-2,4-difluorobenzene has been reported . In one method, a solution of 5-chloro-2,4-difluoroaniline and potassium 0-ethyl carbonodithioate in N-dimethylformamide was stirred at 130°C for 16 hours. The reaction was cooled to room temperature, and hydrochloric acid was added. The mixture was stirred for 1 hour, resulting in the formation of a solid. The solid was collected by filtration, washed with water, and dried under vacuum to give the product .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluoroaniline consists of 10 heavy atoms and 6 aromatic heavy atoms . It has a molar refractivity of 35.4±0.3 cm³ .
Chemical Reactions Analysis
5-Chloro-2,4-difluoroaniline can be used as a reactant/reagent in the preparation of aminoisoxazoline compounds as agonists of α7-nicotinic acetylcholine receptors .
Physical And Chemical Properties Analysis
5-Chloro-2,4-difluoroaniline has a density of 1.5±0.1 g/cm³, a boiling point of 218.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.1±25.9 °C . The compound has a molar refractivity of 35.4±0.3 cm³, a polar surface area of 26 Ų, and a polarizability of 14.0±0.5 10^-24 cm³ .
Scientific Research Applications
Synthesis of Fluorinated Anilines : 5-Chloro-2,4-difluoroaniline is used in the preparation of other fluorinated anilines. For example, Pews and Gall (1991) demonstrated a method to prepare 2,6-difluoroaniline from 1,3,5-trichlorobenzene, involving 1-Chloro-3,5-difluorobenzene and resulting in a mixture of isomeric difluoroanilines, including 2,4-difluoroaniline (Pews & Gall, 1991).
Synthesis of Biologically Active Compounds : Gataullin et al. (1999) investigated the use of 3,4-difluoroaniline, a close derivative, as a reagent in the synthesis of aminoacetic acid difluoroanilides and similar compounds, studying their local anesthetic properties (Gataullin et al., 1999).
Spectroscopic and Quantum Chemical Studies : The spectroscopic properties of 3,4-difluoroaniline were examined by Kose et al. (2015) using techniques like FT-IR, FT-Raman, NMR, and UV-Vis. Their work contributes to understanding the characteristics of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).
Insecticide Synthesis : Feng Shi-long (2006) reported the synthesis of the insecticide Teflubenzuron from 3,5-dichloro-2,4-difluoroaniline, highlighting a process with high yield and minimal environmental contamination (Feng Shi-long, 2006).
Electrochemical Studies : Knust et al. (2010) investigated the electrochemical reduction of a compound closely related to 5-Chloro-2,4-difluoroaniline, providing insights into the mechanisms of reduction of aryl halides (Knust et al., 2010).
Applications in Nonlinear Optics : Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, evaluating its potential for nonlinear optical (NLO) applications (Selvam et al., 2020).
Safety And Hazards
5-Chloro-2,4-difluoroaniline is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
properties
IUPAC Name |
5-chloro-2,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJKRZDCUNAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647477 | |
Record name | 5-Chloro-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluoroaniline | |
CAS RN |
348-65-2 | |
Record name | 5-Chloro-2,4-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 348-65-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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